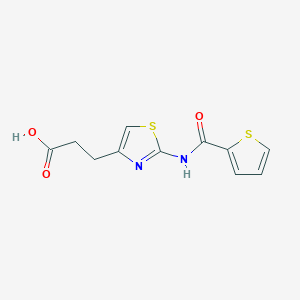
4-(2-(噻吩-2-甲酰胺基)噻唑-4-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid is a synthetic compound that belongs to the class of thiazole compounds. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound has gained attention due to its unique structure, which combines a thiophene ring and a thiazole ring, making it a valuable subject for scientific research.
科学研究应用
3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
Target of Action
It is known that thiophene-based compounds, which this molecule is a part of, have been studied for their potential biological effects .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a variety of potential effects .
Biochemical Pathways
It is known that thiophene derivatives can potentially influence a variety of biochemical pathways .
Pharmacokinetics
It is known that the solubility of a compound in water and organic solvents can influence its bioavailability .
Result of Action
It is known that thiophene derivatives can exhibit a variety of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
生化分析
Biochemical Properties
. The nature of these interactions can be influenced by the specific substituents on the thiazole ring .
Cellular Effects
The cellular effects of 3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid are currently unknown. Thiazoles have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid is not yet fully elucidated. Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid typically involves the condensation of thiophene-2-carboxylic acid with thiazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain pure 3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazole derivatives with various functional groups.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of 3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid.
Thiazole-4-carboxylic acid: Another precursor used in the synthesis.
Sulfonamide derivatives: Compounds with similar antimicrobial properties.
Uniqueness
3-(2-(Thiophene-2-carboxamido)thiazol-4-yl)propanoic acid is unique due to its combined thiophene and thiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry .
属性
IUPAC Name |
3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c14-9(15)4-3-7-6-18-11(12-7)13-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H,14,15)(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHWTTMDKKXIRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
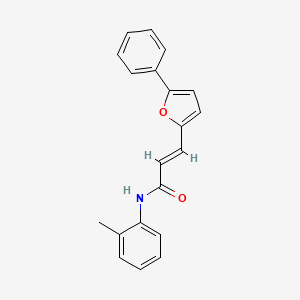
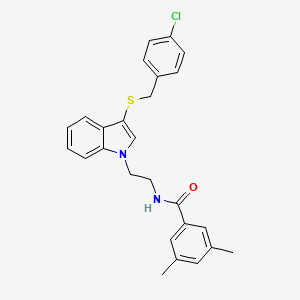
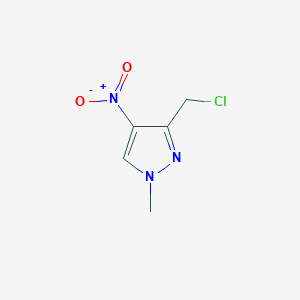
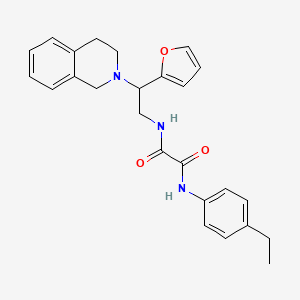
![4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390992.png)
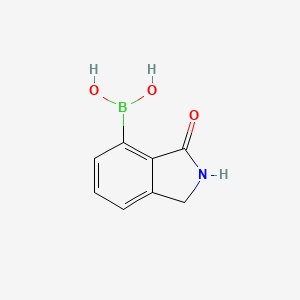
![8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390994.png)
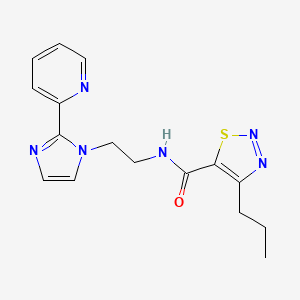
![(2E)-2-cyano-N-(2-phenylethyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2390999.png)
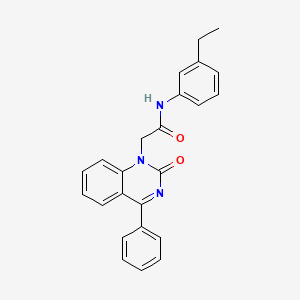
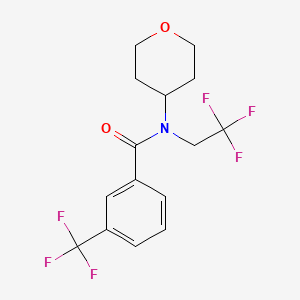
![4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate](/img/structure/B2391004.png)
![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2391008.png)

